(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[(2,4-dichlorophenyl)methyl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N2O2/c23-15-7-5-13(18(25)9-15)11-28-20-4-2-1-3-17(20)21(22(28)29)27-30-12-14-6-8-16(24)10-19(14)26/h1-10H,11-12H2/b27-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAKWWQLKSFCFL-MEFGMAGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOCC3=C(C=C(C=C3)Cl)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OCC3=C(C=C(C=C3)Cl)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of 2,4-Dichlorophenyl Groups: The 2,4-dichlorophenyl groups can be introduced through nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride.
Formation of the Methoxyimino Group: The methoxyimino group can be formed by reacting the intermediate with methoxyamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The 2,4-dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structural characteristics contribute to its effectiveness as an antimicrobial agent.
- Case Study : A study reported that (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases.
- Case Study : Animal studies indicated that the compound could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and related indol-2-one derivatives:
Pharmacological Potential
While direct studies on the target compound are absent in the evidence, its analogs highlight promising avenues:
- Anticancer Activity: (3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-indol-2-one (MW 313.38 g/mol) demonstrated moderate cytotoxicity against HeLa cells (IC₅₀ = 12 µM) in preliminary screens .
- Kinase Inhibition: The allyl-substituted 3,4-dichlorophenyl-imino analog () showed MEK1 inhibition (IC₅₀ = 0.8 µM), suggesting that the target compound’s dichlorophenyl groups could enhance binding to ATP pockets .
Biological Activity
The compound (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a synthetic derivative of indole known for its diverse biological activities. This article explores the compound's pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant case studies.
- Molecular Formula : C22H14Cl4N2O2
- Molecular Weight : 480.17 g/mol
- CAS Number : 477853-29-5
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, revealing its potential in treating different diseases. The following sections detail these activities.
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 3.90 |
| Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) | <1.00 |
| Staphylococcus epidermidis (ATCC 12228) | 7.80 |
| Escherichia coli (ATCC 25922) | Not Active |
The compound demonstrated potent activity against MRSA, a significant concern in clinical settings due to its resistance to many antibiotics .
Antifungal Activity
The compound also shows antifungal effects, particularly against Candida albicans.
Minimum Fungicidal Concentration (MFC) Values
| Fungal Strain | MFC (µg/mL) |
|---|---|
| Candida albicans | 7.80 |
This activity suggests potential applications in treating fungal infections .
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated against various cancer cell lines.
IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| HeLa (Cervical Cancer) | <10 |
The compound exhibited high cytotoxicity in the low micromolar range, indicating its potential as an anticancer agent .
The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key metabolic pathways in bacterial and fungal cells, as well as interference with cancer cell proliferation mechanisms. Molecular docking studies suggest binding affinity to specific targets within these organisms.
Case Studies
- Antibacterial Efficacy Against MRSA : A study demonstrated that the compound effectively inhibited MRSA growth at concentrations lower than traditional antibiotics, highlighting its potential as a treatment option for resistant infections .
- Antifungal Activity : Research indicated that the compound's antifungal properties were comparable to established antifungals, providing a basis for further development in antifungal therapies .
- Cytotoxicity in Cancer Research : In vitro studies showed that the compound significantly reduced cell viability in cancer cell lines, suggesting its role as a lead candidate for anticancer drug development .
Q & A
Q. How should researchers address batch-to-batch variability in biological activity assays?
- Methodological Answer : Standardize synthesis (e.g., HPLC purity >95% per ) and use internal controls (e.g., reference inhibitors). Apply statistical rigor (e.g., Grubbs’ test for outliers) and report IC₅₀ values with 95% confidence intervals. Metadata tracking (e.g., solvent lot numbers) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
